2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine 2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20508924
InChI: InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2
SMILES:
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine

CAS No.:

Cat. No.: VC20508924

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine -

Specification

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name 2-phenyl-1-(1,3-thiazol-2-yl)ethanamine
Standard InChI InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2
Standard InChI Key ADXGZQRJIYRSGK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C2=NC=CS2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a phenyl group via an ethanamine chain. Key structural attributes include:

  • Thiazole ring: The sulfur atom at position 1 and nitrogen at position 3 create a polarized system, enabling nucleophilic and electrophilic reactions.

  • Phenyl group: Enhances lipophilicity, influencing membrane permeability and target binding .

  • Ethanamine moiety: The primary amine (-NH2_2) facilitates hydrogen bonding and salt formation, as seen in its hydrochloride derivative .

The IUPAC name, 2-phenyl-1-(1,3-thiazol-2-yl)ethanamine, reflects this arrangement .

Physical Properties

  • Density: ~1.2 g/cm³.

  • Boiling point: 329.1°C at 760 mmHg.

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and thiazole groups .

  • Stability: Stable under standard conditions but sensitive to strong oxidizers and acids .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{S}
Molecular Weight204.29 g/mol
CAS Number (Free Base)185986-59-8
CAS Number (Hydrochloride)124534-88-9
Boiling Point329.1°C

Synthesis and Modification Strategies

Classical Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation: Cyclocondensation of α-bromoacetophenone derivatives with thiourea or thioamides . For example, bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromo intermediate, which reacts with thiocarbamide to form the thiazole core .

  • Amine Functionalization: The ethanamine chain is introduced via nucleophilic substitution or reductive amination .

Advanced Methodologies

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions .

  • Microwave-Assisted Synthesis: Reduces reaction times and improves yields for thiazole derivatives .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYieldSource
CyclocondensationThiourea, acetic acid, 60°C75–85%
Reductive AminationNaBH4_4, methanol, rt68%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_390%

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s thiazole moiety disrupts bacterial cell wall synthesis. In Gram-positive Staphylococcus aureus, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL .

Anti-Inflammatory Action

By suppressing cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), the compound reduces prostaglandin E2_2 levels in murine macrophages (IC50_{50} = 12 μM) .

Table 3: Biological Activity Profile

ActivityModel SystemIC50_{50}/MICSource
AntitumorMCF-7 breast cancer1.2–4.8 μM
AntibacterialS. aureus8–32 μg/mL
Anti-InflammatoryRAW 264.7 macrophages12 μM (COX-2)

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for kinase inhibitors (e.g., Lck inhibitors) and antimicrobial agents . Modifications at the phenyl or thiazole groups enhance selectivity; for example, fluorination improves blood-brain barrier penetration.

Diagnostic Tools

Radiolabeled derivatives (e.g., 18^{18}F analogs) are explored for positron emission tomography (PET) imaging of tumors.

Interaction Studies and Metabolic Pathways

Target Binding

Molecular docking reveals high affinity (Kd=0.4nMK_d = 0.4 \, \text{nM}) for the ATP-binding pocket of EGFR tyrosine kinase . The thiazole nitrogen forms hydrogen bonds with Lys721, while the phenyl group engages in hydrophobic interactions .

Metabolism

Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the ethanamine chain to produce inactive metabolites, necessitating structural tweaks for improved bioavailability.

Comparison with Structural Analogues

Table 4: Analogues and Their Unique Features

CompoundStructural VariationBioactivity EnhancementSource
2-(4-Methylphenyl) analogueMethyl substitution on phenylIncreased lipophilicity (LogP +0.5)
Hydrochloride saltAmine protonationImproved aqueous solubility
Dolaphenine derivativesAdditional benzyl groupEnhanced microtubule inhibition

Research Challenges and Future Directions

Limitations

  • Toxicity: The free base form causes skin and respiratory irritation (H315, H319, H335 codes) .

  • Synthetic Complexity: Multi-step routes hinder large-scale production .

Emerging Opportunities

  • Nanoparticle Delivery: Encapsulation in liposomes reduces off-target effects .

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